3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone class, which is recognized for its diverse biological activities. This compound features a quinazolinone core substituted with a piperazine moiety and a fluorophenyl group, indicating potential pharmacological properties. Quinazolinones are frequently explored in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in drug discovery.
This compound is classified under heterocyclic compounds, specifically as a substituted quinazolinone. Quinazolinones have been extensively studied for their anticancer, antimicrobial, and anti-inflammatory activities. The presence of the piperazine group enhances its potential as a therapeutic agent by improving solubility and bioavailability.
The synthesis of 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone can be achieved through several synthetic routes. A common method involves the condensation of anthranilic acid derivatives with various amines and carbonyl compounds.
Recent advances in synthetic methods emphasize using environmentally friendly conditions, such as microwave-assisted synthesis or solvent-free reactions, which enhance yields and reduce reaction times .
The molecular structure of 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone can be represented as follows:
The structure features:
The chemical reactivity of 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone can be analyzed through various reactions:
The mechanism of action for compounds like 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone typically involves interaction with specific biological targets:
The physical properties of 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone include:
Chemical properties include:
3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone has potential applications in various fields:
Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, with a documented history spanning over six decades. These nitrogen-containing heterocyclic compounds, structurally characterized by a fused benzopyrimidone core, are widely distributed in natural products (e.g., febrifugine, tryptanthrin, and vasicinone) and synthetic pharmaceuticals [4] [7]. Their significance stems from inherent structural diversity and tunable electronic properties, enabling interactions with diverse biological targets. Historically, quinazolinones have yielded clinically approved drugs across therapeutic domains, including:
The 4(3H)-quinazolinone moiety, in particular, is recognized for its versatile pharmacological profile, encompassing anticancer, anti-inflammatory, antiviral, antimalarial, antibacterial, and antifungal activities [4] [7]. Structure-activity relationship (SAR) studies consistently highlight that substitutions at positions 2, 3, and 6 of the quinazolinone nucleus critically modulate potency and spectrum of activity. For instance, halogenation (especially at C6/C8) and N3-substitution with aryl or heteroaryl groups frequently enhance antimicrobial efficacy [7]. The compound 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone exemplifies modern efforts to rationally extend this historical scaffold by integrating additional pharmacophores—specifically, a piperazine-linked fluorophenyl group—aimed at overcoming limitations like microbial resistance.
Table 1: Clinically Relevant Quinazolinone-Based Drugs
Drug Name | Therapeutic Class | Primary Target/Action | Key Structural Features |
---|---|---|---|
Idelalisib (Zydelig®) | Anticancer (Chronic Lymphocytic Leukemia) | Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitor | Quinazolinone core with substituted purinone |
Raltitrexed (Tomudex®) | Anticancer (Colorectal Cancer) | Thymidylate Synthase Inhibitor | Quinazolinone core with thiophene carboxylate |
Halofuginone* | Antiprotozoal/Antifibrotic | Prolyl-tRNA Synthetase Inhibitor | Febrifugine derivative; Quinazolinone + quinoline |
Fluquinconazole | Agricultural Fungicide | Fungal Sterol Demethylase Inhibitor | Quinazolinone linked to triazole |
Proquinazid | Agricultural Fungicide | Mitogen-Activated Protein Kinase Inhibition? | Quinazolinone with quinazoline |
Note: Halofuginone is derived from the natural quinazolinone febrifugine [4].
The structure of 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone integrates three key pharmacophoric elements: the 4(3H)-quinazolinone core, a 4-fluorophenylpiperazine moiety, and a 4-oxobutyl linker. Each component confers specific physicochemical and interaction properties:
Molecular modeling suggests this hybrid structure possesses drug-like properties (Molecular Weight = 395.4 g/mol, XLogP3 ≈ 3) . The calculated hydrogen bond acceptor count (6) indicates potential for forming multiple interactions with target proteins like PBPs.
Table 2: Impact of Structural Motifs in Bioactive Compounds
Structural Motif | Key Physicochemical Properties | Common Biological Roles | Example in Target Compound |
---|---|---|---|
4(3H)-Quinazolinone | Planar, H-bond donor/acceptor, Moderate LogP | Enzyme inhibition (Kinases, TS, DHFR), DNA intercalation? | Core scaffold; Binds hinge region/active site pockets |
Piperazine | Basic amine, Flexible, H-bond donor/acceptor | Solubilizing group, Positively charged at physiological pH, Protein interaction | Conformational flexibility; Ionic/H-bond interactions |
4-Fluorophenyl | Increased lipophilicity, Metabolic stability, EWG | Hydrophobic pocket binding, π-π stacking, Modulates electron density | Enhances membrane permeability; Target binding affinity |
4-Oxobutyl Linker | Flexible spacer, H-bond acceptor (carbonyl) | Optimal spacing between pharmacophores, Conformational adaptability | Connects core to piperazine; Positions groups optimally |
Penicillin-Binding Proteins (PBPs) are membrane-associated enzymes essential for the final stages of bacterial peptidoglycan biosynthesis. They catalyze the transpeptidation (cross-linking) and carboxypeptidation (trimming) reactions that confer structural integrity to the cell wall. Based on structure and function, PBPs are classified into:
β-Lactam antibiotics (penicillins, cephalosporins, carbapenems) irreversibly acylate the conserved nucleophilic serine residue within the active site of transpeptidase domains (Motif: SXXK), thereby inhibiting peptidoglycan cross-linking and leading to cell lysis [3] [5] [9]. However, bacterial resistance to β-lactams is a global crisis, primarily driven by two mechanisms involving PBPs:
Rationale for Novel PBP Inhibitors: The escalating prevalence of MRSA, vancomycin-resistant enterococci (VRE), and multidrug-resistant Gram-negative pathogens necessitates novel strategies to inhibit PBPs resistant to current β-lactams [2] [5]. Non-β-lactam inhibitors, such as lactivicin (a natural γ-lactone), demonstrate that PBP inhibition is achievable without the β-lactam ring, often via distinct but overlapping binding modes that still involve acylation of the catalytic serine [6]. Hybrid molecules like 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone represent a strategic approach:
Table 3: PBP-Mediated Resistance Mechanisms and Implications for Inhibitor Design
Resistance Mechanism | Molecular Basis | Example Pathogens/Proteins | Implication for Novel Inhibitor (e.g., Quinazolinone Hybrid) |
---|---|---|---|
Intrinsic Low-Affinity PBPs | Naturally occurring active site architecture reduces β-lactam binding/acylation rate | Enterococcus faecium PBP5, E. faecalis PBP4 | Requires compounds that exploit alternative binding modes or allosteric sites |
Acquired Low-Affinity PBPs | Mutations (e.g., near SXXK, SXN, KT(S)G motifs) reduce β-lactam affinity | S. aureus PBP2a (mecA), Mutated E. faecium PBP5 (M485A/T) | Compounds less reliant on precise mimicry of D-Ala-D-Ala may retain activity |
Enhanced β-Lactamase Activity in PBP | Mutations facilitate water access for deacylation (hydrolysis) of acyl-enzyme | Mutant Salmonella PBP4 (DacB), PBP6 (DacC) | Non-acylating inhibitors or inhibitors forming stable complexes resistant to hydrolysis needed |
Overexpression of Low-Affinity PBP | Gene amplification or upregulation increases PBP concentration, requiring higher antibiotic concentration | P. aeruginosa PBP3 overexpression linked to cefsulodin resistance | Inhibitors with very high affinity/irreversibility needed to overcome target excess |
The exploration of 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone and analogous quinazolinone derivatives thus targets a critical vulnerability in resistant bacteria—exploiting the essentiality of PBPs while circumventing existing resistance mechanisms through novel chemical scaffolds [7]. Future work necessitates structural studies (e.g., crystallography of inhibitor-PBP complexes) and mechanistic enzymology to elucidate its precise mode of PBP interaction and inhibition.
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